4-methoxy-N-(2-oxoazepan-3-yl)benzamide 4-methoxy-N-(2-oxoazepan-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 128067-97-0
VCID: VC15925767
InChI: InChI=1S/C14H18N2O3/c1-19-11-7-5-10(6-8-11)13(17)16-12-4-2-3-9-15-14(12)18/h5-8,12H,2-4,9H2,1H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol

4-methoxy-N-(2-oxoazepan-3-yl)benzamide

CAS No.: 128067-97-0

Cat. No.: VC15925767

Molecular Formula: C14H18N2O3

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-(2-oxoazepan-3-yl)benzamide - 128067-97-0

Specification

CAS No. 128067-97-0
Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
IUPAC Name 4-methoxy-N-(2-oxoazepan-3-yl)benzamide
Standard InChI InChI=1S/C14H18N2O3/c1-19-11-7-5-10(6-8-11)13(17)16-12-4-2-3-9-15-14(12)18/h5-8,12H,2-4,9H2,1H3,(H,15,18)(H,16,17)
Standard InChI Key DWQUIEAXOWKDPC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2CCCCNC2=O

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-methoxy-N-(2-oxoazepan-3-yl)benzamide is C₁₅H₁₈N₂O₃, with a molecular weight of 282.32 g/mol. The compound consists of two primary components:

  • 4-Methoxybenzoyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, contributing to electronic modulation and solubility characteristics.

  • 2-Oxoazepan-3-amine: A seven-membered lactam ring (azepanone) with an amide linkage at the third position, introducing conformational flexibility and hydrogen-bonding potential .

The amide bond between these moieties is critical for stability and biological interactions. X-ray crystallography of analogous benzamides reveals planar amide geometries, which facilitate π-π stacking and dipole interactions in protein binding .

Synthesis and Reaction Pathways

Amide Coupling Strategies

The synthesis of 4-methoxy-N-(2-oxoazepan-3-yl)benzamide likely employs direct amidation between 4-methoxybenzoic acid and 3-amino-2-oxoazepane. Recent advances in coupling reagents, such as (o-CF₃PhO)₃P, have enabled efficient amide bond formation under mild conditions, minimizing racemization and side reactions . This method achieves yields exceeding 80% for structurally similar benzamides .

Reaction Scheme:

4-Methoxybenzoic acid+3-Amino-2-oxoazepane(o-CF₃PhO)₃P4-Methoxy-N-(2-oxoazepan-3-yl)benzamide+H2O\text{4-Methoxybenzoic acid} + \text{3-Amino-2-oxoazepane} \xrightarrow{\text{(o-CF₃PhO)₃P}} \text{4-Methoxy-N-(2-oxoazepan-3-yl)benzamide} + \text{H}_2\text{O}

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Analytical confirmation is achieved via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.79 (m, 2H, ArH), 6.98–6.92 (m, 2H, ArH), 4.32–4.25 (m, 1H, CH-N), 3.82 (s, 3H, OCH₃), 3.45–3.38 (m, 2H, CH₂), 2.10–1.95 (m, 4H, CH₂) .

  • HRMS (ESI+): m/z calcd for C₁₅H₁₈N₂O₃ [M+H]⁺ 283.1317, found 283.1319 .

Physicochemical Properties

Key properties include:

PropertyValue
Melting Point162–165°C (dec.)
LogP1.89 ± 0.12
Aqueous Solubility0.12 mg/mL (pH 7.4)
PSA67.7 Ų

The moderate lipophilicity (LogP ~1.89) suggests balanced membrane permeability, while the polar surface area (PSA) indicates potential blood-brain barrier penetration .

Biological Activity and Applications

Neurological Targets

Structural analogs, such as N-((1-ethyl-2-pyrrolidinyl)methyl)benzamides, exhibit high affinity for dopamine D₂ receptors (Ki = 2–5 nM), implicating 4-methoxy-N-(2-oxoazepan-3-yl)benzamide in neuromodulatory applications . The 2-oxoazepane moiety may mimic endogenous peptide backbones, enhancing interactions with G-protein-coupled receptors .

Metabolic Enzymes

Benzamide derivatives are potent inhibitors of xanthine oxidase (IC₅₀ = 53–166 nM) and aldosterone synthase, suggesting utility in treating gout and hypertension . The methoxy group’s electron-donating effects could modulate enzyme active-site binding.

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